methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S It is known for its unique structure, which includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with appropriate reagents to form the desired ester. One common method includes the use of methanol and a dehydrating agent such as thionyl chloride or sulfuric acid to facilitate esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted thieno[2,3-b]pyridine compounds, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: A structurally similar compound with a thiophene core.
3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide: Another derivative with additional functional groups that modify its properties.
Uniqueness
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its thieno[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
1024388-72-4 |
---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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